Cas no 1806995-88-9 (Ethyl 2-(difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-5-carboxylate)

Ethyl 2-(difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-5-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-(difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-5-carboxylate
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- インチ: 1S/C11H10F5NO3/c1-3-20-10(18)5-4-17-7(9(12)13)6(8(5)19-2)11(14,15)16/h4,9H,3H2,1-2H3
- InChIKey: SXSZFLAREYLKCD-UHFFFAOYSA-N
- SMILES: FC(C1C(C(F)F)=NC=C(C(=O)OCC)C=1OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 9
- 重原子数量: 20
- 回転可能化学結合数: 5
- 複雑さ: 337
- XLogP3: 2.6
- トポロジー分子極性表面積: 48.4
Ethyl 2-(difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029017451-1g |
Ethyl 2-(difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-5-carboxylate |
1806995-88-9 | 95% | 1g |
$3,097.65 | 2022-03-31 | |
Alichem | A029017451-500mg |
Ethyl 2-(difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-5-carboxylate |
1806995-88-9 | 95% | 500mg |
$1,685.00 | 2022-03-31 | |
Alichem | A029017451-250mg |
Ethyl 2-(difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-5-carboxylate |
1806995-88-9 | 95% | 250mg |
$999.60 | 2022-03-31 |
Ethyl 2-(difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-5-carboxylate 関連文献
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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9. Book reviews
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
Ethyl 2-(difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-5-carboxylateに関する追加情報
Ethyl 2-(difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-5-carboxylate: A Comprehensive Overview
Ethyl 2-(difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-5-carboxylate, with the CAS number 1806995-88-9, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various groups, including a difluoromethyl group, a methoxy group, and a trifluoromethyl group. These substituents contribute to its distinctive chemical properties and potential applications.
The difluoromethyl and trifluoromethyl groups attached to the pyridine ring are particularly notable for their electron-withdrawing effects. These groups enhance the compound's stability and reactivity, making it a valuable precursor in organic synthesis. Recent studies have highlighted the role of such fluorinated compounds in medicinal chemistry, where they are often used to improve the bioavailability and pharmacokinetic profiles of drugs.
One of the most intriguing aspects of Ethyl 2-(difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-5-carboxylate is its potential as an agrochemical. The methoxy group on the pyridine ring is known to enhance the compound's ability to inhibit certain enzymes, making it a promising candidate for herbicide development. Researchers have demonstrated that this compound exhibits selective activity against specific plant enzymes, which could lead to more efficient and environmentally friendly pest control solutions.
In addition to its agricultural applications, this compound has shown promise in the pharmaceutical industry. The carboxylate group at position 5 of the pyridine ring can be readily modified to create derivatives with enhanced biological activity. Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, paving the way for its use in drug discovery programs targeting various diseases, including cancer and infectious diseases.
The synthesis of Ethyl 2-(difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-5-carboxylate involves a series of well-established organic reactions. Key steps include the formation of the pyridine ring through cyclization reactions and subsequent substitution reactions to introduce the desired substituents. The use of fluorinated reagents in these reactions ensures high yields and excellent regioselectivity, making this compound accessible for large-scale production.
From an environmental standpoint, the stability and biodegradability of Ethyl 2-(difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-5-carboxylate are critical considerations. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, which aligns with current environmental regulations. However, further research is needed to fully understand its long-term impact on ecosystems.
In conclusion, Ethyl 2-(difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-5-carboxylate represents a versatile and innovative compound with diverse applications in agriculture and medicine. Its unique chemical structure, combined with recent advancements in synthetic and medicinal chemistry, positions it as a key player in future research and development efforts.
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